6-Methoxygossypol

説明

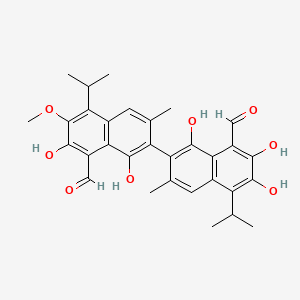

6-Methoxygossypol is a naturally occurring terpenoid compound derived from Gossypium barbadense L. (cotton plant), primarily isolated from its roots and seeds . It belongs to the gossypol family, a class of sesquiterpenoid dimers known for their diverse bioactivities. Structurally, this compound is characterized by a naphthyl backbone with a methoxy substitution at the 6-position, distinguishing it from gossypol (unsubstituted hydroxyl groups) and 6,6′-dimethoxygossypol (methoxy groups at both 6 and 6′ positions) . These compounds are integral to the plant’s defense mechanisms, exhibiting antimicrobial, antioxidant, and cytotoxic properties .

特性

CAS番号 |

54302-42-0 |

|---|---|

分子式 |

C31H32O8 |

分子量 |

532.6 g/mol |

IUPAC名 |

7-(8-formyl-1,7-dihydroxy-6-methoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C31H32O8/c1-12(2)20-16-8-14(5)22(28(36)24(16)18(10-32)26(34)30(20)38)23-15(6)9-17-21(13(3)4)31(39-7)27(35)19(11-33)25(17)29(23)37/h8-13,34-38H,1-7H3 |

InChIキー |

QSEHQWFPCMNMPH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)OC)C(C)C)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxygossypol can be synthesized from gossypol through methylation. The process involves dissolving gossypol in solvents such as acetone, diethyl ether, or cyclohexanone, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed, followed by chemical modification. The extracted gossypol is subjected to methylation under controlled conditions to yield this compound .

化学反応の分析

Types of Reactions: 6-Methoxygossypol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include halogenation and nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

6-Methoxygossypol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in inhibiting the growth of various pathogens.

Medicine: Investigated for its potential anticancer and antiviral properties.

Industry: Utilized in the development of natural pesticides and fungicides.

作用機序

The mechanism of action of 6-Methoxygossypol involves its interaction with cellular proteins and enzymes. It exerts its effects by:

Inhibiting Enzymes: It inhibits key enzymes involved in cellular metabolism.

Inducing Apoptosis: It promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.

Scavenging Free Radicals: It acts as an antioxidant by neutralizing free radicals.

類似化合物との比較

Antioxidant Activity

Gossypol exhibits superior free radical scavenging and ferric ion reduction due to its two hydroxyl groups, critical for redox reactions. In contrast, methoxy substitutions in this compound and 6,6′-dimethoxygossypol diminish these effects by reducing electron-donating capacity . For example, gossypol prevented UV-induced DNA damage more effectively than its methylated derivatives .

Antimicrobial Effects

All three compounds demonstrate broad-spectrum antimicrobial activity against bacteria and fungi. This compound and 6,6′-dimethoxygossypol were identified as key terpenoids in cotton’s defense system, with efficacy comparable to gossypol in suppressing pathogens like Verticillium dahliae and Fusarium oxysporum . However, gossypol’s higher polarity may limit its penetration into microbial membranes compared to methoxy derivatives .

Anticancer Activity

In vitro studies on cervical (SiHa), breast (MCF-7), and colon (Caco-2) cancer cells revealed that all three compounds inhibit proliferation, with gossypol showing the strongest cytotoxic effects. The IC₅₀ values for gossypol were consistently lower than those of this compound and 6,6′-dimethoxygossypol, likely due to its enhanced pro-apoptotic signaling via reactive oxygen species (ROS) generation .

Antitrypanosomal Activity

At concentrations ≥5 ppm, 6,6′-dimethoxygossypol outperformed gossypol in inhibiting Trypanosoma brucei growth, suggesting that reduced polarity enhances uptake or target engagement in parasitic cells. This compound showed intermediate activity, aligning with its structural hybridity .

Stability and Toxicity Considerations

Methoxy substitutions improve metabolic stability by protecting against oxidation. While gossypol’s unmodified hydroxyl groups contribute to its potency, they also render it prone to degradation and tautomerization, as observed in spectroscopic studies . Toxicity profiles vary: gossypol’s higher bioactivity correlates with dose-dependent cytotoxicity in non-target tissues, whereas methoxy derivatives may offer safer therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。